molecular formula C9H9N3O B2796146 (1-phenyl-1H-1,2,4-triazol-3-yl)methanol CAS No. 2518-43-6

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2796146
CAS No.: 2518-43-6
M. Wt: 175.191
InChI Key: XWBLAPAPAJWPEZ-UHFFFAOYSA-N
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Description

(1-Phenyl-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a methanol group at the 3-position of the triazole ring. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction between phenyl azide and propargyl alcohol in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of various pathogens and cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic and photophysical properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 1-position and the methanol group at the 3-position of the triazole ring allows for unique interactions with biological targets and distinct reactivity in chemical transformations .

Properties

IUPAC Name

(1-phenyl-1,2,4-triazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-9-10-7-12(11-9)8-4-2-1-3-5-8/h1-5,7,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBLAPAPAJWPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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